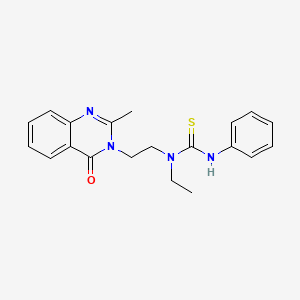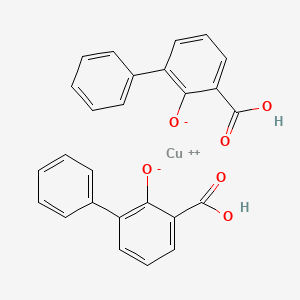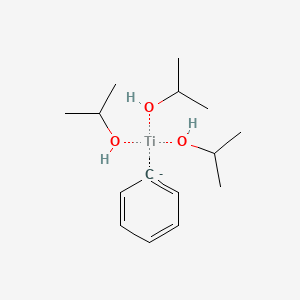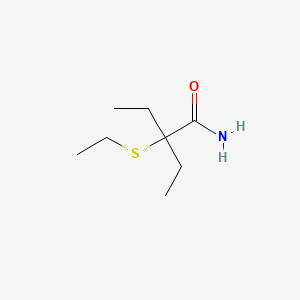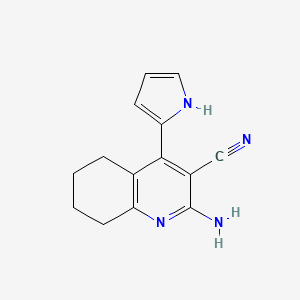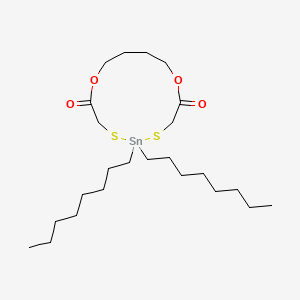
Di-n-octyltin 1,4-butanediol-bis-mercaptoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dioctyl-6,11-dioxa-2-stanna-1,3-dithiacyclotridecane-5,12-dione is a chemical compound with the molecular formula C24H46O4S2Sn. It is known for its unique structure, which includes a tin atom (stanna) integrated into a cyclic framework with oxygen and sulfur atoms. This compound is primarily used in research and industrial applications due to its interesting chemical properties and reactivity .
Vorbereitungsmethoden
The synthesis of 2,2-Dioctyl-6,11-dioxa-2-stanna-1,3-dithiacyclotridecane-5,12-dione typically involves the reaction of dioctyltin oxide with 1,4-butanediol and mercaptoacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired cyclic structure. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and higher yields .
Analyse Chemischer Reaktionen
2,2-Dioctyl-6,11-dioxa-2-stanna-1,3-dithiacyclotridecane-5,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfur-oxygen bonds.
Substitution: The compound can undergo substitution reactions where the dioctyl groups are replaced by other alkyl or aryl groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,2-Dioctyl-6,11-dioxa-2-stanna-1,3-dithiacyclotridecane-5,12-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 2,2-Dioctyl-6,11-dioxa-2-stanna-1,3-dithiacyclotridecane-5,12-dione involves its interaction with various molecular targets. The tin atom in the compound can coordinate with different ligands, leading to the formation of stable complexes. These interactions can affect the activity of enzymes and other proteins, thereby influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
2,2-Dioctyl-6,11-dioxa-2-stanna-1,3-dithiacyclotridecane-5,12-dione can be compared with similar compounds such as:
8,8-Dioctyl-1,4-dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione: This compound has a similar structure but differs in the ring size and the position of the tin atom.
Di-n-octyltin 1,4-butanediol-bis-mercaptoacetate: This compound has a similar tin-containing structure but with different substituents and functional groups.
The uniqueness of 2,2-Dioctyl-6,11-dioxa-2-stanna-1,3-dithiacyclotridecane-5,12-dione lies in its specific ring structure and the presence of both oxygen and sulfur atoms, which contribute to its distinct chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
69226-46-6 |
|---|---|
Molekularformel |
C24H46O4S2Sn |
Molekulargewicht |
581.5 g/mol |
IUPAC-Name |
5,5-dioctyl-1,9-dioxa-4,6-dithia-5-stannacyclotridecane-2,8-dione |
InChI |
InChI=1S/C8H14O4S2.2C8H17.Sn/c9-7(5-13)11-3-1-2-4-12-8(10)6-14;2*1-3-5-7-8-6-4-2;/h13-14H,1-6H2;2*1,3-8H2,2H3;/q;;;+2/p-2 |
InChI-Schlüssel |
BWEUIUUOUFUGLN-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCC[Sn]1(SCC(=O)OCCCCOC(=O)CS1)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



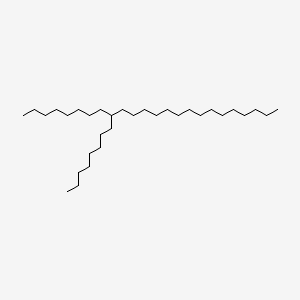
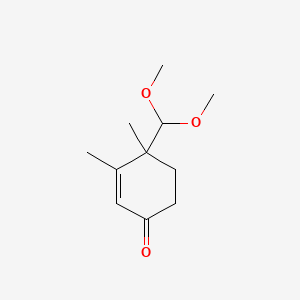
![(3aR,7S,7aR)-7-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-3-one](/img/structure/B13804695.png)


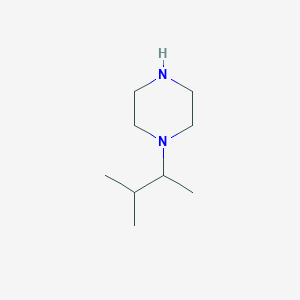
![9,10-Anthracenedione, 1,5-dihydroxy-4-[(2-hydroxyethyl)amino]-8-(phenylamino)-](/img/structure/B13804704.png)
![1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;hydrate](/img/structure/B13804705.png)
